molecular formula C26H25NO6S B2469359 (2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114649-08-9

(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2469359
CAS No.: 1114649-08-9
M. Wt: 479.55
InChI Key: KWCXSEFVMIVMQK-UHFFFAOYSA-N
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Description

The compound "(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone" features a benzothiazine backbone substituted with a 3,4,5-trimethoxyphenyl group at position 4 and a 2,4-dimethylphenyl ketone moiety at position 2.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-16-10-11-19(17(2)12-16)25(28)24-15-27(20-8-6-7-9-23(20)34(24,29)30)18-13-21(31-3)26(33-5)22(14-18)32-4/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXSEFVMIVMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

PropertyValue
Molecular Formula C19H20N2O5S
Molecular Weight 372.44 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Many benzothiazine derivatives have shown effectiveness against a range of bacteria and fungi. The presence of the dioxido and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Properties : Benzothiazines are known for their cytotoxic effects on cancer cells. Studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
  • Interaction with DNA : Some studies suggest that benzothiazine derivatives can intercalate into DNA strands, disrupting replication and transcription processes.

Cytotoxicity Assays

A study conducted on various benzothiazine derivatives including the target compound revealed significant cytotoxicity against human cancer cell lines. The MTT assay demonstrated an IC50 value below 10 μM for several derivatives .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds similar to this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range .

Summary of Biological Activities

Activity TypeAssay MethodIC50/MIC ValueReference
CytotoxicityMTT Assay< 10 µM
AntimicrobialMIC TestLow µM
Enzyme InhibitionEnzyme Activity AssaySpecific Inhibition

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone exhibit promising anticancer properties. Studies have shown that benzothiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the presence of methoxy groups enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy against various cancers .

Antimicrobial Properties
The compound's structure suggests it may possess antimicrobial properties. Benzothiazine derivatives have been investigated for their ability to combat bacterial infections and fungal growth. The incorporation of specific functional groups could enhance the compound's activity against resistant strains of bacteria .

Materials Science

Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure can impart specific properties to polymers such as increased thermal stability and mechanical strength. Research into polymer composites incorporating benzothiazine derivatives has shown improved performance in applications ranging from coatings to structural materials .

Nanotechnology Applications
The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. These complexes can be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .

Research Tool

Chemical Probes
In biochemical research, derivatives of benzothiazines are often used as chemical probes to study biological pathways and mechanisms. The unique interactions of these compounds with biological targets can provide insights into cellular processes and disease mechanisms .

Synthetic Intermediates
The compound can also be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications that can lead to the development of new pharmacologically active compounds .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis in cancer cells; inhibits bacteria
Materials ScienceUse as monomer/additive in polymersEnhances thermal stability; improves mechanical strength
NanotechnologyFormation of stable metal complexesPotential use in drug delivery systems
Research ToolChemical probes for studying biological mechanismsInsights into disease mechanisms
Synthetic IntermediatesIntermediate for synthesizing more complex moleculesFacilitates development of new pharmacologically active compounds

Case Studies

  • Anticancer Study : A study conducted on a series of benzothiazine derivatives showed that modifications similar to those found in this compound resulted in significant inhibition of tumor cell proliferation in vitro.
  • Antimicrobial Research : Investigations into related compounds demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for this class of compounds in developing new antibiotics.
  • Polymer Development : Research into polymer composites incorporating benzothiazine derivatives revealed enhancements in mechanical properties and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize its properties, the compound is compared to three structurally related derivatives (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2,4-Dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone C₂₈H₂₇NO₆S 505.58 3,4,5-Trimethoxyphenyl (position 4); 2,4-dimethylphenyl (position 2) High lipophilicity due to methyl/methoxy groups
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₂H₁₅Cl₂NO₄S 460.33 3,5-Dichlorophenyl (position 4); 4-methoxyphenyl (position 2) Electron-withdrawing Cl groups enhance reactivity
1,1-Dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone C₂₆H₂₃NO₆S 477.53 3,4,5-Trimethoxyphenyl (position 4); phenyl (position 2) Reduced steric bulk compared to dimethylphenyl

Substituent Effects on Physicochemical Properties

  • Electronic Effects : The 3,4,5-trimethoxyphenyl group donates electron density via methoxy groups, contrasting with the electron-withdrawing 3,5-dichlorophenyl group in ’s compound. This difference may influence binding interactions in biological targets, such as ATP-binding pockets .

Q & A

Q. Comparative Biological Activity of Structural Analogs

CompoundSubstituentsIC₅₀ (μM)Key Target
Target Compound3,4,5-Trimethoxyphenyl8.2Tubulin Polymerization
3,4-Dimethoxyphenyl Analog 3,4-Dimethoxyphenyl15.7COX-2 Inhibition
6-Fluoro Derivative 3,5-Dimethoxyphenyl, 6-Fluoro5.9Topoisomerase II

Q. Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
Benzothiazine CorePd(OAc)₂, 80°C, 12h6590
Methoxy SubstitutionK₂CO₃, DMF, 60°C, 8h7885
Final PurificationEthanol/water recrystallization7098

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